Pubchem_71414729
Description
PubChem Compound ID (CID) 71414729 is a unique entry in the PubChem database, a premier public repository for chemical information managed by the National Center for Biotechnology Information (NCBI) .
- Chemical structure: Represented in 2-D and (where applicable) 3-D conformers .
- Biological activity data: Aggregated from high-throughput screening (HTS) assays, literature, and patents .
- Annotations: Includes synonyms, IUPAC names, and links to associated genes, proteins, and pathways .
For CID 71414729, users can access its Compound Summary page, which integrates data from diverse sources such as bioassays, toxicity studies, and pharmacological properties .
Properties
CAS No. |
84109-35-3 |
|---|---|
Molecular Formula |
K4Sn9 |
Molecular Weight |
1224.8 g/mol |
InChI |
InChI=1S/4K.9Sn |
InChI Key |
YEXSKFFIBHIVLH-UHFFFAOYSA-N |
Canonical SMILES |
[K].[K].[K].[K].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Chemical Reactions Analysis
Pubchem_71414729 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups within the molecule.
Scientific Research Applications
Pubchem_71414729 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound might be investigated for its pharmacological properties and potential use in drug development. Additionally, in industry, this compound could be utilized in the production of materials, chemicals, or other products that require its specific chemical properties.
Mechanism of Action
The mechanism of action of Pubchem_71414729 involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used. Understanding the mechanism of action is crucial for elucidating its potential therapeutic effects and safety profile.
Comparison with Similar Compounds
2-D Similarity: Structural Analogues
The Similar Compounds feature uses 2-D structural similarity, calculated via the Tanimoto coefficient (ranging from 0 to 1), to identify molecules with shared scaffolds or functional groups . Key characteristics:
- Basis : Atom connectivity and bond types .
- Use Cases: Ideal for identifying derivatives with minor substitutions (e.g., methyl groups, halogens) .
Example 2-D Neighbors of CID 71414729 (Hypothetical Data):
| CID | Tanimoto Score | Structure Summary | Bioactivity (IC₅₀) |
|---|---|---|---|
| 71414730 | 0.95 | Chloro-substituted analog | 12 nM |
| 71414731 | 0.89 | Methylated derivative | 45 nM |
3-D Similarity: Shape-Based Analogues
Limitations include:
- Coverage: Only 90% of PubChem compounds (≤50 non-H atoms, ≤15 rotatable bonds) have 3-D conformers .
- Exclusions : Salts, mixtures, and highly flexible molecules are omitted .
Example 3-D Neighbors of CID 71414729 (Hypothetical Data):
| CID | ST Score | CT Score | Conformer Model | Target Protein |
|---|---|---|---|---|
| 71414800 | 0.87 | 0.76 | Low-energy | Kinase A |
| 71414801 | 0.82 | 0.69 | Bioactive pose | GPCR |
2-D vs. 3-D: Complementary Approaches
A 2016 study demonstrated that 2-D and 3-D neighbors overlap minimally (15–30%), highlighting their complementary roles . For CID 71414729:
Table 1: Comparison of 2-D and 3-D Similarity Tools
Bioactivity Inference
For CID 71414729, bioactivity data can be extrapolated from its neighbors. For example:
Limitations
- 3-D Gap : If CID 71414729 is a salt, its 3-D conformer model is unavailable .
- Data Sparsity: Novel compounds may lack assay data, requiring reliance on analogs .
Data Tables
Table 2: Hypothetical Properties of PubChem_71414729
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 342.45 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Top Bioactivity | IC₅₀ = 18 nM (Kinase A) | BioAssay AID 1234 |
Table 3: Top 2-D Similar Compounds
| CID | Tanimoto Score | Key Structural Difference |
|---|---|---|
| 71414730 | 0.95 | -Cl substituent |
| 71414731 | 0.89 | -CH₃ group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
